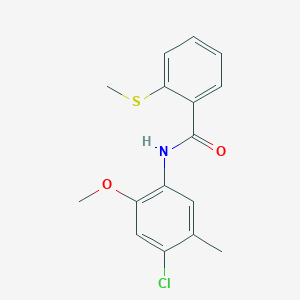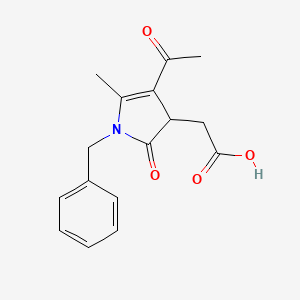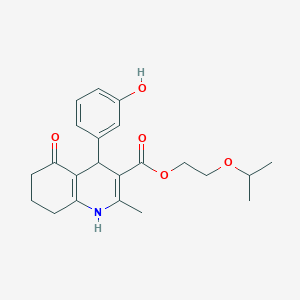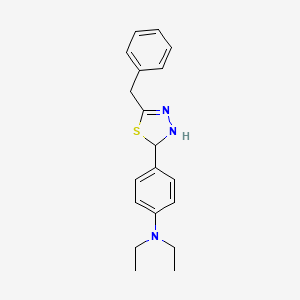
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(methylthio)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(methylthio)benzamide, also known as CMMD or MMB-Chminaca, is a synthetic cannabinoid that has gained significant attention in recent years due to its potential use in scientific research. The compound belongs to the class of indazole-based synthetic cannabinoids and has been found to have a high affinity for the CB1 and CB2 receptors in the brain.
作用機序
The mechanism of action of N-(4-chloro-2-methoxy-5-methylphenyl)-2-(methylthio)benzamide is similar to that of other synthetic cannabinoids. The compound binds to the CB1 and CB2 receptors in the brain, which are responsible for the psychoactive effects of cannabis. This results in the activation of these receptors and the release of various neurotransmitters, including dopamine and serotonin. The activation of these receptors can lead to a range of effects, including euphoria, relaxation, and altered perception.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects on the human body. The compound has been shown to have a high affinity for the CB1 and CB2 receptors, which are responsible for the psychoactive effects of cannabis. This can lead to a range of effects, including euphoria, relaxation, and altered perception. This compound has also been found to have anti-inflammatory and analgesic effects, making it a potential treatment for various medical conditions.
実験室実験の利点と制限
One of the main advantages of using N-(4-chloro-2-methoxy-5-methylphenyl)-2-(methylthio)benzamide in lab experiments is its high affinity for the CB1 and CB2 receptors. This makes it a useful tool for studying the effects of synthetic cannabinoids on these receptors and developing new treatments for various medical conditions. However, there are also limitations to the use of this compound in lab experiments. The compound is highly potent and can be dangerous if not handled properly. It also has a short half-life, which can make it difficult to study its long-term effects.
将来の方向性
There are many potential future directions for the use of N-(4-chloro-2-methoxy-5-methylphenyl)-2-(methylthio)benzamide in scientific research. One area of research is the development of new treatments for various medical conditions, such as chronic pain and inflammation. This compound has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for these applications. Another area of research is the study of the long-term effects of synthetic cannabinoids on the human body. This compound has a short half-life, which can make it difficult to study its long-term effects. However, new research techniques may allow for a better understanding of the long-term effects of synthetic cannabinoids.
合成法
The synthesis of N-(4-chloro-2-methoxy-5-methylphenyl)-2-(methylthio)benzamide involves the reaction of 4-chloro-2-methoxy-5-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-aminothiophenol and indazole to form the final product, this compound. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
科学的研究の応用
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(methylthio)benzamide has been used extensively in scientific research to study the effects of synthetic cannabinoids on the human body. The compound has been found to have a high affinity for the CB1 and CB2 receptors, which are responsible for the psychoactive effects of cannabis. This compound has been used to study the effects of synthetic cannabinoids on these receptors and to develop new treatments for various medical conditions.
特性
IUPAC Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-2-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2S/c1-10-8-13(14(20-2)9-12(10)17)18-16(19)11-6-4-5-7-15(11)21-3/h4-9H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGYBVUCFWOKVHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)C2=CC=CC=C2SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1-{1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-methoxybenzamide](/img/structure/B5012901.png)

![1-(3-methoxy-2-naphthoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5012918.png)

![N-(benzimidazo[1,2-c]quinazolin-6-ylmethyl)-N-(2-bromophenyl)acetamide](/img/structure/B5012929.png)
![5-{5-chloro-2-[3-(3,4-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5012947.png)
![1-{[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}-4-methylpiperidine](/img/structure/B5012948.png)
![benzyl 2-{[3-(2,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5012953.png)
![(3aS*,6aR*)-3-(3,4-dimethoxybenzyl)-N-isopropyl-2-oxohexahydro-5H-pyrrolo[3,4-d][1,3]oxazole-5-carboxamide](/img/structure/B5012954.png)
![N-(2,4-dimethylphenyl)-2-[4-(2,5-dimethylphenyl)-1-oxo-5,6,7,8-tetrahydro-2(1H)-phthalazinyl]acetamide](/img/structure/B5012957.png)
![N-(4-chlorophenyl)-2-{[4-(2-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide](/img/structure/B5012965.png)
![2-[2-(3-ethyl-4-methyl-5-isoxazolyl)-1H-indol-3-yl]-N,N-dimethyl-2-oxoacetamide](/img/structure/B5012968.png)
![8-{[5-(4-morpholinyl)-2-nitrophenyl]thio}quinoline](/img/structure/B5012989.png)